molecular formula C8H8N2O2 B2382724 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one CAS No. 1378683-92-1

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one

Cat. No. B2382724
CAS RN: 1378683-92-1
M. Wt: 164.164
InChI Key: AINRWJHBDLUXCI-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one, also known as DHQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DHQ belongs to the quinoxaline family and has a molecular formula of C9H8N2O2. In

Mechanism of Action

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one also modulates the expression of genes involved in inflammation and oxidative stress. In addition, 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has been shown to enhance the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-documented. However, 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one. One potential area of research is the development of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the potential synergistic effects of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one with other drugs or natural compounds. Finally, further studies are needed to elucidate the exact mechanisms of action of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one and to determine its potential toxicity and side effects in humans.
Conclusion:
In conclusion, 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and its pharmacological effects are well-documented. 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has several advantages for laboratory experiments, but also has some limitations. Future research on 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one should focus on its potential as a drug for the treatment of neurodegenerative diseases and the investigation of its potential synergistic effects with other compounds.

Synthesis Methods

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one can be synthesized through a one-pot reaction using 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate as starting materials. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified through recrystallization. The yield of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is typically around 70%.

Scientific Research Applications

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has been shown to have potential therapeutic applications in various fields of research. It has been studied as an antioxidant, anti-inflammatory, and neuroprotective agent. 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has also been investigated for its potential as an antidepressant and anxiolytic drug.

properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-3,9,11H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRWJHBDLUXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one

CAS RN

1378683-92-1
Record name 6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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